2-Methylhexa-2,4-diene

Description

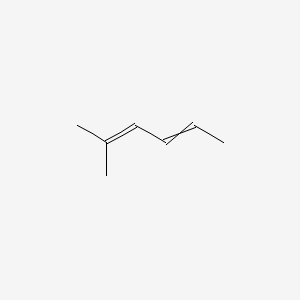

Structure

2D Structure

3D Structure

Properties

CAS No. |

28823-41-8 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

2-methylhexa-2,4-diene |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-6H,1-3H3 |

InChI Key |

PRTJSZPCEHPORP-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=C(C)C |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of 2 Methylhexa 2,4 Diene

E/Z Isomerism at Conjugated Double Bonds

Geometrical isomerism, specifically E/Z isomerism, is a key feature of alkenes where rotation around the carbon-carbon double bond is restricted. docbrown.info For a double bond to exhibit E/Z isomerism, each carbon atom of the double bond must be bonded to two different groups. docbrown.info

In the case of 2-methylhexa-2,4-diene, there are two double bonds: one between carbons 2 and 3 (C2=C3) and another between carbons 4 and 5 (C4=C5).

The C2=C3 double bond: The carbon atom at position 2 is bonded to two identical methyl groups. Consequently, this double bond does not exhibit E/Z isomerism. reddit.com

The C4=C5 double bond: The carbon atom at position 4 is bonded to a hydrogen atom and a methyl-substituted vinyl group. The carbon atom at position 5 is bonded to a hydrogen atom and a methyl group. Since both carbons are attached to two different groups, this double bond can exist in two different geometric configurations: (E) and (Z).

This results in the existence of two geometric isomers for this compound. vaia.com

| Isomer Name | Configuration at C4=C5 |

| (4E)-2-Methylhexa-2,4-diene | trans |

| (4Z)-2-Methylhexa-2,4-diene | cis |

Conformational Analysis: s-cis and s-trans Geometries

Conjugated dienes, like this compound, can exist in different conformations due to rotation around the single bond connecting the two double bonds (the C3-C4 bond in this case). libretexts.orgucalgary.ca These rotational conformers are referred to as s-cis and s-trans, where "s" signifies the single bond. masterorganicchemistry.com

s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance. ucalgary.calibretexts.org

s-cis conformation: The two double bonds are on the same side of the central single bond. This conformation is typically less stable because of steric repulsion between the substituents on the inner carbons of the diene system. libretexts.orgmasterorganicchemistry.com

The energy barrier for the interconversion between s-cis and s-trans conformations is relatively low, allowing for rapid equilibrium between the two forms at room temperature. libretexts.org For 1,3-butadiene, the s-trans conformer is about 2.3 to 2.8 kcal/mol more stable than the s-cis conformer. ucalgary.camasterorganicchemistry.com

| Conformation | Description | Relative Stability |

| s-trans | The C2=C3 and C4=C5 double bonds are on opposite sides of the C3-C4 single bond. | More stable |

| s-cis | The C2=C3 and C4=C5 double bonds are on the same side of the C3-C4 single bond. | Less stable |

The ability of a diene to adopt the s-cis conformation is crucial for its participation in certain chemical reactions, such as the Diels-Alder reaction. libretexts.org

Influence of Methyl Substitution on Diene Stereochemistry and Conformation

The presence of the methyl group at the C2 position in this compound has a significant impact on the conformational equilibrium between the s-cis and s-trans forms. Substituents on the diene can influence the stability of these conformers through steric interactions. stackexchange.com

In the s-cis conformation of this compound, one of the methyl groups on C2 is brought into close proximity with the hydrogen atom on C4. This leads to increased steric strain, further destabilizing the s-cis conformer compared to the s-trans conformer where these groups are far apart. stackexchange.com

This increased steric hindrance in the s-cis conformation has two main consequences:

Shifts the conformational equilibrium: The equilibrium will lie further towards the more stable s-trans side compared to an unsubstituted diene like 1,3-butadiene.

Increases the rotational barrier: The energy required to rotate from the s-trans to the s-cis conformation is higher due to the steric clash that must be overcome.

Therefore, the methyl group at the C2 position makes the s-cis conformation less populated and less accessible. This can affect the reactivity of the diene in reactions that require an s-cis geometry. libretexts.orgmasterorganicchemistry.com

Reaction Mechanisms and Transformative Pathways of 2 Methylhexa 2,4 Diene

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The conjugated π-system of 2-methylhexa-2,4-diene makes it an excellent candidate for these transformations, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition that forms a six-membered ring. ucalgary.calibretexts.org It involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile. ucalgary.ca The reaction is typically concerted and stereospecific, allowing for the creation of up to four contiguous stereocenters with a high degree of control. caltech.edulibretexts.org The presence of an electron-donating methyl group on the diene framework of this compound enhances its reactivity as the nucleophilic component in normal electron-demand Diels-Alder reactions. ucalgary.ca For the reaction to occur, the diene must adopt an s-cis conformation. ucalgary.cavaia.com While the s-trans conformation of acyclic dienes is generally more stable, the energy barrier for rotation is low, allowing for the necessary conformational change at room temperature. ucalgary.ca However, significant steric hindrance, as seen in (2Z,4Z)-2,4-hexadiene, can prevent the molecule from achieving the required s-cis geometry, thus inhibiting the reaction. openstax.org

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the formation of more than one constitutional isomer, or regioisomer, is possible. masterorganicchemistry.com The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. caltech.edumasterorganicchemistry.com For a 2-substituted diene such as this compound, the reaction generally favors the formation of the "para" or 1,4-adduct. masterorganicchemistry.com This preference can be explained by considering the frontier molecular orbitals (FMO) of the reactants; the product arises from the alignment of the largest orbital coefficients on the reacting atoms. caltech.edumasterorganicchemistry.com

The stereoselectivity of the Diels-Alder reaction addresses the relative orientation of substituents in the cycloadduct. Two key aspects are diastereoselectivity (endo vs. exo addition) and the retention of the stereochemistry of the dienophile and diene. libretexts.orgopenstax.org

Endo/Exo Selectivity : In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the substituent on the dienophile and the developing π-system of the diene. openstax.org However, the substitution pattern on both reactants can significantly influence this outcome. acs.org For instance, high exo selectivity has been observed in reactions where the termini of both the diene and the dienophile are substituted. acs.org

Stereospecificity : The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. ucalgary.calibretexts.org A cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. libretexts.orgopenstax.org Similarly, the geometry of the double bonds in the diene determines the stereochemistry at the newly formed sp³ centers. libretexts.org For example, the reaction of (2E,4E)-2,4-hexadiene proceeds readily, whereas the (2Z,4Z) isomer is unreactive due to steric hindrance that prevents it from adopting the necessary s-cis conformation. vaia.comopenstax.org

Table 1: Regioselectivity in the Diels-Alder Reaction of Substituted Dienes

| Diene Substitution Pattern | Dienophile Type | Major Product | Common Nickname |

|---|---|---|---|

| 1-Substituted Diene | Unsymmetrical | "1,2" Adduct | "ortho" |

| 2-Substituted Diene (e.g., this compound) | Unsymmetrical | "1,4" Adduct | "para" |

This table summarizes the general rules for predicting the major regioisomer in Diels-Alder reactions based on the diene's substitution pattern. masterorganicchemistry.com

The Intramolecular Diels-Alder (IMDA) reaction is a powerful variant where the diene and dienophile are part of the same molecule, connected by a tether. researchgate.netmasterorganicchemistry.com This strategy is highly effective for constructing complex polycyclic systems, such as bicyclo[4.3.0]nonane (hydrindane) and bicyclo[4.4.0]decane (decalin) skeletons, with excellent control over regio- and stereochemistry. researchgate.netcdnsciencepub.com

In the context of this compound, a derivative could be synthesized where a dienophilic moiety is tethered to the diene. The structure of the resulting product—either a fused or bridged bicyclic system—depends on how the tether connects the two reactive components. researchgate.net

Type 1 IMDA : The most common type involves tethering the dienophile to one of the terminal carbons (C1 or C6) of the diene system. masterorganicchemistry.com For a this compound derivative, this would lead to the formation of a fused ring system. The length of the tether is crucial, with tethers of three or four atoms generally being optimal for forming additional five- or six-membered rings, respectively. masterorganicchemistry.com

Type 2 IMDA : A less common but synthetically useful approach involves linking the dienophile to an internal carbon (C2) of the diene. masterorganicchemistry.com For a derivative of this compound, this would result in the formation of a bridged bicyclic product. masterorganicchemistry.com

The stereochemical outcome of IMDA reactions is often highly predictable, providing a robust method for synthesizing complex molecules with multiple stereocenters. researchgate.netnih.gov

Beyond the classic all-carbon Diels-Alder reaction, this compound can participate in hetero-Diels-Alder reactions. wikipedia.org In these reactions, either the diene or, more commonly, the dienophile contains one or more heteroatoms (e.g., N, O, S). nih.gov These reactions are invaluable for the synthesis of heterocyclic compounds.

A notable example is the reaction with nitroso dienophiles (R-N=O), which are highly reactive and react with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazines. nih.gov The regioselectivity of the nitroso hetero-Diels-Alder reaction is dependent on factors such as substituents and reaction conditions. beilstein-journals.org Studies on related dienes, like 2,4-hexadien-1-ol, have shown that electron-donating groups on the diene increase its reactivity. beilstein-journals.org Given its electronic properties, this compound is expected to be a competent partner in such cycloadditions, leading to the formation of substituted 1,2-oxazine rings, which are versatile intermediates for further synthetic transformations. nih.govbeilstein-journals.org

Diels-Alder Reaction Mechanisms with Dienophiles

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. organic-chemistry.orgchim.it The development of well-defined, functional group-tolerant ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, has made metathesis an indispensable tool in modern organic synthesis. organic-chemistry.orgresearchgate.net

Cross-metathesis (CM) is an intermolecular metathesis reaction between two different alkenes. researchgate.netresearchgate.net While highly effective, CM reactions involving conjugated dienes can be complex due to potential side reactions, such as self-metathesis and cleavage of either double bond in the diene system. researchgate.netbeilstein-journals.org

However, selectivity can often be controlled. Dienes with a sterically congested internal double bond tend to react more selectively at the terminal double bond. researchgate.net Research on ethyl (2E,4Z/E)-3-methylhexa-2,4-dienoate, a functionalized derivative of this compound, has demonstrated that it can undergo highly selective CM reactions with various alkenes, including electron-deficient olefins like methyl vinyl ketone. beilstein-journals.org In these reactions, the E-isomer of the desired cross-product was formed predominantly, with minimal formation of homodimerization byproducts. beilstein-journals.org Furthermore, this dienoate has been successfully used in the cross-metathesis with complex polyenes like β-carotene and retinyl acetate, showcasing the utility of this scaffold in building larger, functionalized molecules. beilstein-journals.orgresearchgate.net These findings suggest that this compound itself is a viable substrate for selective cross-metathesis reactions, enabling the synthesis of more complex polyenes and functionalized structures. nih.gov

Table 2: Catalyst Performance in Cross-Metathesis of Ethyl (2E,4Z/E)-3-methylhexa-2,4-dienoate

| Entry | Alkene Partner | Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 1 | Styrene | Catalyst 9* | A | E-isomer main product | beilstein-journals.org |

| 2 | 4-Vinylpyridine | Catalyst 9* | A | E-isomer main product | beilstein-journals.org |

| 3 | Methyl vinyl ketone | Catalyst 9* | A | E-isomer main product | beilstein-journals.org |

Catalyst 9 is a Hoveyda–Grubbs 2nd generation type catalyst with modified chromanyl moieties on the NHC ligand. beilstein-journals.org Product "A" refers to the cross-metathesis product formed via reaction at the terminal double bond of the dienoate. beilstein-journals.org

Ring-Closing Metathesis of Diene-Containing Substrates

Ring-Closing Metathesis (RCM) is a powerful reaction in organic synthesis used to form cyclic alkenes from acyclic dienes. libretexts.orgorganic-chemistry.org The process is particularly effective for creating rings ranging from five to thirty members. libretexts.orgorganic-chemistry.org While this compound itself is not a direct substrate for RCM due to its structure, it serves as a foundational example of a conjugated diene system. The principles of RCM are applied to larger diene-containing molecules, where two terminal alkene functionalities are joined to form a ring, typically with the release of a small gaseous olefin like ethene, which drives the reaction to completion. organic-chemistry.orgmasterorganicchemistry.com

The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs and Hoveyda-Grubbs catalysts. masterorganicchemistry.comapexmolecular.com These catalysts are valued for their tolerance of a wide range of functional groups. organic-chemistry.orgapexmolecular.com The selectivity of RCM in terms of the geometry (E/Z) of the newly formed double bond within the ring is often related to the strain of the resulting cyclic structure. libretexts.org

Table 1: Common Catalysts in Olefin Metathesis

| Catalyst Family | Key Metal | Characteristics |

|---|---|---|

| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | Highly reactive but sensitive to air and moisture. apexmolecular.comchemistrytalk.org |

| Grubbs Catalysts | Ruthenium (Ru) | Highly versatile, more stable, and tolerant of various functional groups. organic-chemistry.orgapexmolecular.com |

This table provides a summary of major catalyst families used in olefin metathesis reactions like RCM.

Mechanistic Insights into Metathesis Catalytic Cycles

The now widely accepted mechanism for olefin metathesis was first proposed by Yves Chauvin, who received a Nobel Prize for this work alongside Robert H. Grubbs and Richard R. Schrock. libretexts.orgapexmolecular.comchemistrytalk.org The catalytic cycle is initiated by the reaction of a metal-carbene complex (the catalyst) with one of the alkene groups of the diene substrate.

The core of the mechanism involves the following steps:

[2+2] Cycloaddition: The catalyst's metal-alkylidene bond and the substrate's carbon-carbon double bond undergo a cycloaddition to form a four-membered ring intermediate known as a metallacyclobutane. libretexts.orgorganic-chemistry.orgchemistrytalk.org

Cycloreversion: This metallacyclobutane intermediate then breaks apart in a reverse [2+2] cycloaddition. masterorganicchemistry.com This can either regenerate the starting materials or, more productively, form a new metal-carbene complex and a new olefin. chemistrytalk.org

Intramolecular Reaction: The newly formed metal-carbene, which is now part of the original substrate molecule, reacts with the second double bond within the same molecule.

Ring Closure and Catalyst Regeneration: A second metallacyclobutane forms and subsequently undergoes cycloreversion, releasing the final cyclic alkene product and regenerating the metal-alkylidene catalyst, which can then participate in another catalytic cycle. masterorganicchemistry.comchemistrytalk.org

This process continues until the thermodynamic equilibrium is reached, driven by the formation of stable products. chemistrytalk.org The degradation of the catalyst can be a limiting factor in these reactions, particularly in the presence of certain olefins like ethylene. rsc.org

Electrophilic Addition Reactions

Conjugated dienes like this compound readily undergo electrophilic addition reactions, often more so than alkenes with isolated double bonds. lumenlearning.com A key feature of these reactions is the formation of a mixture of products resulting from 1,2- and 1,4-addition. lumenlearning.comlibretexts.org

Mechanistic Studies of Hydrogen Halide Additions to Conjugated Dienes

The addition of a hydrogen halide (HX) to a conjugated diene is a stepwise process initiated by the attack of a double bond on the electrophilic proton (H⁺). libretexts.orglibretexts.org

Protonation and Carbocation Formation: In the case of this compound, protonation of the C-5 carbon (following Markovnikov's rule to produce the most stable carbocation) generates a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The positive charge is delocalized between the C-4 and C-2 positions. The resulting carbocation is tertiary at C-2 and secondary at C-4, making it particularly stable.

Nucleophilic Attack: The halide ion (X⁻) then acts as a nucleophile and can attack either of the carbons bearing a partial positive charge. lumenlearning.comlibretexts.org Attack at the C-4 position results in the 1,4-addition product, while attack at the C-2 position yields the 1,2-addition product (relative to the conjugated system). masterorganicchemistry.com

The resonance stabilization of the allylic carbocation intermediate is crucial to the reaction mechanism and explains the formation of two distinct products. libretexts.orgfiveable.me

Regiochemical Outcomes in Electrophilic Transformations

The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction conditions, particularly temperature, which illustrates the principle of kinetic versus thermodynamic control. lumenlearning.comjove.comchemistrysteps.com

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that is formed fastest. lumenlearning.comchemistrysteps.com This is often the 1,2-addition product. The proximity of the nucleophile to the adjacent carbon after the initial protonation can lead to its rapid formation. chemistrysteps.com

Thermodynamic Control: At higher temperatures, the reaction is reversible and reaches equilibrium. lumenlearning.com Under these conditions of thermodynamic control, the major product is the most stable one, which is typically the 1,4-adduct because it often results in a more highly substituted (and thus more stable) internal double bond. masterorganicchemistry.comchemistrysteps.com

For this compound, protonation at C-5 gives a carbocation with positive charge shared between C-4 (secondary) and C-2 (tertiary). The greater stability of the tertiary carbocation contributor suggests that the nucleophile will preferentially attack at C-2. However, the stability of the final alkene product must also be considered. The 1,4-product (4-halo-5-methylhex-2-ene) is a trisubstituted alkene, while the 1,2-product (4-halo-2-methylhex-2-ene) is a tetrasubstituted alkene. This makes the 1,2-product the more thermodynamically stable product in this specific case, contrary to the general trend observed with butadiene. masterorganicchemistry.com

Table 2: Predicted Products of HBr Addition to this compound

| Product Type | Product Name | Conditions Favoring Formation | Rationale |

|---|---|---|---|

| 1,2-Addition | 4-Bromo-2-methylhex-2-ene | Thermodynamic Control (Higher Temp.) | Forms a more stable, tetrasubstituted alkene. masterorganicchemistry.com |

This table outlines the expected regiochemical outcomes for the electrophilic addition of HBr to this compound based on principles of kinetic and thermodynamic control.

Isomerization Processes

E/Z Geometric Isomerization Mechanisms

Geometric isomerization between E and Z configurations of the double bonds in dienes like this compound is a significant transformation. While thermal isomerization often favors the more stable E isomer, specific catalytic systems have been developed to achieve selective isomerization, including the challenging E to Z conversion. researchgate.net

One notable mechanism involves the use of a dinuclear palladium (PdI–PdI) complex. researchgate.net This process enables the selective isomerization of an E-1,3-diene to its Z-isomer without requiring photoirradiation. researchgate.net The mechanism proceeds through a series of dinuclear elementary steps:

Dinuclear Addition: The PdI–PdI complex adds across the conjugated diene system. researchgate.net

Intermediate Formation: A key intermediate is formed, which can undergo stereoinversion. researchgate.net

Dinuclear Elimination: Subsequent elimination of the dinuclear palladium species from the intermediate selectively yields the Z-diene. researchgate.net

Metal-Catalyzed Stereoisomerization Pathways

The stereochemistry of this compound can be influenced by metal catalysts, which facilitate isomerization between different geometric isomers. These transformations are significant for controlling the stereochemical outcome of subsequent reactions.

One notable pathway involves the use of a dinuclear palladium(I) complex, [Pd₂(CH₃CN)₆][BF₄]₂. This complex reacts with either the (E)- or (Z)-isomer of methyl 5-methylhexa-2,4-dienoate, a derivative of this compound, to form a dinuclear adduct. researchgate.net This reaction establishes an equilibrium between transoid-antifacial and cisoid-antifacial isomers of the palladium complex. researchgate.net This process demonstrates that the dinuclear palladium species can mediate the selective isomerization of an E-1,3-diene to its Z-isomer without the need for photoirradiation, offering a method to obtain the less stable Z-isomers. researchgate.net

The mechanism for transition-metal-mediated isomerization of unconjugated dienes to their conjugated counterparts, such as the formation of hexa-2,4-diene from hexa-1,4-diene, can proceed through two primary pathways. The first involves a metal-hydride addition-elimination sequence, which requires an external hydrogen source. The second, and often preferred, pathway involves the formation of a π-allylmetal hydride intermediate, which does not necessitate an external hydrogen source. thieme-connect.de Palladium complexes are frequently employed for such isomerizations. thieme-connect.de

Furthermore, the isomerization of diene-iron complexes can lead to the formation of specific stereoisomers. For instance, heating tricarbonyl(η⁴-diene)iron complexes can induce isomerization. thieme-connect.de

Oxidative Transformations in Research Contexts

Epoxidation Mechanisms and Regioselectivity

The epoxidation of this compound and related dienes is a valuable transformation for the synthesis of versatile intermediates like allylic epoxides. The regioselectivity of this reaction is highly dependent on the catalyst, oxidant, and the substitution pattern of the diene.

Methyltrioxorhenium (MTO) complexed with pyridine (B92270) has been demonstrated as a highly effective catalyst for the regioselective monoepoxidation of conjugated dienes using 30% hydrogen peroxide (H₂O₂). nih.gov The regioselectivity is influenced by factors such as olefin substitution, geometry (Z vs. E), and the presence of electron-withdrawing groups. nih.govacs.org For instance, in 1-acyloxypenta-2,4-dienes, epoxidation generally favors the distal double bond. nih.govacs.org Increasing the substitution on the allylic olefin can alter this regioselectivity. nih.govacs.org

The reaction conditions for MTO-catalyzed epoxidation are typically mild, often conducted at or below room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov The general procedure involves stirring the diene with MTO, pyridine, and H₂O₂. acs.org

A variety of other catalytic systems have been explored for diene epoxidation. Manganese complexes, for example, have shown high activity in epoxidation reactions with peracetic acid or hydrogen peroxide. organic-chemistry.org The choice of ligand and additives can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org

The table below summarizes the epoxidation of a related diene, (E)-5-methylhexa-2,4-dien-1-yl acetate, highlighting the reaction conditions and outcomes.

| Substrate | Catalyst System | Solvent | Temperature | Product(s) | Yield | Reference |

| (E)-5-Methylhexa-2,4-dien-1-yl acetate | MTO, Pyridine, H₂O₂ | CH₂Cl₂ | Room Temp | Distal Epoxide | Good | nih.govacs.org |

Ozonolysis Pathways and Product Formation Analysis

Ozonolysis is a powerful tool for cleaving the double bonds within a molecule and can be used to elucidate the structure of unsaturated hydrocarbons like this compound. The reaction involves treating the diene with ozone (O₃), followed by a workup step that determines the final products.

Reductive ozonolysis of this compound, typically followed by workup with a reducing agent like zinc and water, cleaves both double bonds. This process yields three carbonyl compounds: ethanal, glyoxal, and propanone. doubtnut.comdoubtnut.comsarthaks.com The formation of these specific products confirms the structure of the parent diene as this compound. doubtnut.com

The mechanism proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. quora.com Subsequent reductive cleavage of the ozonide with zinc and water yields the corresponding aldehydes and ketones. youtube.com The conditions of the workup are crucial; oxidative workup would lead to carboxylic acids instead of aldehydes where applicable. quora.com

The products of the reductive ozonolysis of this compound are detailed in the table below.

| Reactant | Reagents | Products | Reference |

| This compound | 1. O₃, CCl₄ 2. Zn, H₂O | Ethanal, Glyoxal, Propanone | doubtnut.comdoubtnut.comsarthaks.com |

Reactions with Organometallic Species and Complex Formation

This compound and similar conjugated dienes readily react with various organometallic species to form stable η⁴-diene complexes. These complexes are valuable intermediates in organic synthesis.

Iron carbonyl complexes are commonly used to form tricarbonyl(η⁴-diene)iron(0) complexes. For example, reacting a diene with dodecacarbonyltriiron (Fe₃(CO)₁₂) or pentacarbonyliron (Fe(CO)₅) under thermal or photochemical conditions, respectively, leads to the formation of the corresponding tricarbonyliron complex. thieme-connect.de Phenyl-substituted (alkoxycarbene)tetracarbonyliron(0) complexes can also react with dienes to transfer the tricarbonyliron group. thieme-connect.de

Ruthenium complexes, such as those derived from RuTp(COD)Cl (where Tp = hydrotris(pyrazolyl)borate and COD = cycloocta-1,5-diene), can also form η⁴-diene complexes. acs.org Interestingly, with acyclic dienes, these ruthenium complexes often favor an s-trans conformation of the coordinated diene. acs.org

Molybdenum also forms η⁴-diene complexes. acs.org These complexes can undergo further reactions, and their stereochemistry is of significant interest.

The reaction of this compound with certain iron complexes can also lead to isomerization. For example, its reaction in the presence of (iPrPDI)Fe(N₂)₂ can result in isomerization to form the conjugated diene as the sole product. acs.org

The table below lists some examples of organometallic complexes formed from dienes.

| Diene | Organometallic Reagent | Resulting Complex Type | Reference |

| (E)-3-Methylpenta-1,3-diene | Tetracarbonyl[ethoxy(phenyl)carbene]iron(0) | ψ-exo- and ψ-endo-Tricarbonyl[η⁴-(2E,4E)-1-ethoxy-1-phenyl-4-methylhexa-2,4-diene]iron(0) | thieme-connect.dethieme-connect.de |

| 2,4-Hexadiene | RuTp(COD)Cl | RuTp(η⁴-2,4-hexadiene)Cl | acs.org |

Catalysis in Reactions Involving 2 Methylhexa 2,4 Diene

Transition Metal Catalysis for Diene Functionalization

Transition metals are widely employed to catalyze reactions of dienes, activating the π-system towards various transformations. Ruthenium, palladium, and molybdenum complexes, in particular, have demonstrated unique catalytic activities.

Ruthenium catalysts are renowned for their role in olefin metathesis, a powerful tool for C-C double bond formation. mdpi.com While specific studies on the metathesis of 2-methylhexa-2,4-diene are not extensively documented, the behavior of related acyclic dienes in cross-metathesis (CM) provides significant insight. Ruthenium-based catalysts, particularly second-generation Grubbs and Hoveyda-Grubbs catalysts, are known for their functional group tolerance. mdpi.comnih.gov

Recent developments have led to ruthenium catalysts capable of high Z-selectivity in the cross-metathesis of allylic-substituted olefins. rsc.org For a substrate like this compound, cross-metathesis with a suitable olefin partner could, in principle, lead to the elongation of the carbon chain while potentially controlling the geometry of the newly formed double bond. The steric hindrance at the C2 position and the substitution pattern of the diene would be critical factors influencing catalyst activity and selectivity. rsc.org

Furthermore, ruthenium complexes have been explored for C-H functionalization and remote difunctionalization of alkenes. researchgate.netmdpi.com These methods offer pathways to introduce new functional groups at positions not directly involved in the diene's π-system, although such applications on a substrate like this compound would require overcoming challenges related to regioselectivity.

| Catalyst Type | Common Name | Key Features |

|---|---|---|

| First-Generation | Grubbs Catalyst | Contains two phosphine (B1218219) ligands; good activity for strained olefins. mdpi.com |

| Second-Generation | Grubbs Catalyst | One phosphine is replaced by an N-heterocyclic carbene (NHC); higher activity and broader substrate scope. nih.gov |

| Chelated Ru Catalysts | Hoveyda-Grubbs Type | Features a chelating isopropoxybenzylidene ligand; increased stability and catalyst recyclability. mdpi.comnih.gov |

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net Reactions like the Suzuki-Miyaura coupling, which typically couple an organoboron compound with an organic halide, can be adapted for diene synthesis. nih.govyoutube.comosti.gov While direct cross-coupling using this compound as a substrate is not a standard transformation, related palladium-catalyzed reactions for diene functionalization are well-established.

Palladium(II) complexes can catalyze the cycloisomerization and cyclization/hydrosilylation of functionalized dienes, proceeding through intramolecular carbometalation. nih.gov More relevant to acyclic dienes like this compound is the 1,2-difunctionalization. For instance, a chiral palladium complex can catalyze a three-component coupling of 1,3-dienes with aryl iodides and sodium dialkyl malonates, proceeding via a cascade of arylation and asymmetric allylic alkylation. acs.org Such a reaction, if applied to this compound, would install both an aryl group and a malonate group across one of the double bonds, creating multiple stereocenters.

Additionally, palladium-catalyzed C-H functionalization cascades have been developed for diene-tethered heterocyclic systems, demonstrating the potential to form complex polycyclic structures. These advanced methodologies highlight the potential for palladium to catalyze complex transformations of simple acyclic dienes into high-value molecules.

Molybdenum-based catalysts offer unique reactivity for diene transformations. A notable example is the use of arene molybdenum systems in the oxidative dimerization of mono-olefins. Specifically, a catalyst generated from [(π-C₆H₆)Mo(π-C₃H₅)Cl]₂ and ethylaluminum dichloride (EtAlCl₂) has been shown to catalyze the conversion of propene into a hexa-2,4-diene derivative. rsc.org This transformation represents a direct and atom-economical route to the hexadiene skeleton from simple precursors.

Furthermore, cationic molybdenum complexes of the type [Mo(1,3-diene)(CO)₂(η⁵-indenyl)][BF₄] can activate dienes toward regioselective nucleophilic attack. sci-hub.se The coordinated diene becomes susceptible to attack by nucleophiles like borohydrides or organometallics. Subsequently, the functionalized organic fragment can often be liberated from the metal center, providing a pathway for the controlled functionalization of the diene. While this has been demonstrated on cyclic dienes, the principles extend to acyclic systems. Molybdenum(IV) complexes have also been developed as highly active catalysts for allylic substitution reactions, a fundamental transformation for which the C-H bonds adjacent to the diene in this compound could be potential reaction sites. rsc.orgnih.gov

Lewis Acid Catalysis in Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for constructing six-membered rings. The reactivity and selectivity of this reaction can be significantly enhanced by Lewis acid catalysis. ias.ac.in Lewis acids coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. nih.gov Quantum chemical studies suggest that Lewis acids also accelerate the reaction by diminishing the Pauli repulsion between the π-electron systems of the reactants. nih.govd-nb.info

For a substituted acyclic diene like this compound, both electronic and steric factors are critical. The methyl group at the C2 position influences the diene's nucleophilicity and can direct the regioselectivity of the cycloaddition. Research on closely related substrates provides valuable insights. For example, the Lewis acid-templated Diels-Alder reaction of 2,4-hexadienol with methyl acrylate (B77674) showed poor enantioselectivity, highlighting the challenges in controlling stereochemistry with simple acyclic dienes. nih.govmdpi.com In contrast, studies with 2,4-pentadienol derivatives have achieved high yields and selectivities by using chiral Lewis acid templates that coordinate both the diene and dienophile, effectively creating a temporary tether that controls the reaction geometry. mdpi.com

| Diene Substrate | Lewis Acid System | Dienophile | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2,4-Pentadienol | (R)-BINOL / ZnMe₂ / MeMgBr | Methyl acrylate | 97 | 92 |

| 2,4-Hexadienol | (R)-BINOL / ZnMe₂ / MeMgBr | Methyl acrylate | 79 | 26 |

Organocatalysis and its Application in Diene Transformations

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a major branch of catalysis. youtube.com For Diels-Alder reactions, chiral secondary amines are commonly used as catalysts. They react with α,β-unsaturated aldehydes or ketones (dienophiles) to form iminium ions, which are more reactive than the parent carbonyl compound due to a lower LUMO energy. nih.gov

However, the application of organocatalysis to simple, unactivated acyclic dienes like this compound is challenging. Research has shown that acyclic dienes such as isoprene (B109036) and 2,3-dimethylbuta-1,3-diene can be unreactive in certain organocatalytic Diels-Alder reactions under iminium ion activation. nih.gov The relatively high energy barrier for the cycloaddition with these less reactive dienes often leads to competing side reactions or no reaction at all.

A more successful strategy involves activating the diene component instead of the dienophile. For example, 2,4-dienals can be activated by a chiral amine catalyst to form a trienamine intermediate. This intermediate has a high-energy Highest Occupied Molecular Orbital (HOMO), making it highly reactive towards electron-poor dienophiles in [4+2] cycloadditions. kaist.ac.krmdpi.com While this approach does not directly apply to this compound, it illustrates a key principle in organocatalysis: the reactivity of dienes can be enhanced through covalent modification with a catalyst to alter their frontier molecular orbitals. Future developments in organocatalysis may uncover new activation modes applicable to simple, unfunctionalized dienes.

Computational and Theoretical Investigations of 2 Methylhexa 2,4 Diene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and inherent reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to determine optimized geometries, electron density distributions, and electrostatic potentials.

Molecular Orbital Analysis and Frontier Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are critical in understanding how a molecule will interact with other chemical species. youtube.comlibretexts.org

A molecular orbital analysis of 2-Methylhexa-2,4-diene would be expected to show the characteristic π-orbitals of a conjugated diene system. The presence of the methyl group would likely raise the energy of the HOMO, thereby influencing its nucleophilicity. However, without specific computational studies, the precise energies of the HOMO and LUMO, the HOMO-LUMO gap, and the coefficients of the atomic orbitals contributing to these frontier orbitals for this compound have not been documented.

Table 1: Hypothetical Data Table for Frontier Orbitals of this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO | Data not available | Data not available |

| HOMO | Data not available | Data not available |

This table is presented for illustrative purposes to show what such data would entail. No published values could be located.

Conformation-Reactivity Relationships via Computational Modeling

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. For a flexible molecule like this compound, multiple conformers may exist due to rotation around single bonds. Computational modeling can be used to determine the relative energies of these conformers and how their geometries might influence reaction pathways.

There are no specific computational studies on the conformational analysis of this compound. Such an investigation would identify the most stable conformers and the energy barriers to their interconversion. This information is crucial for understanding how the molecule might orient itself when approaching a reactant, thereby influencing the stereochemical outcome of a reaction.

Transition State Characterization for Reaction Mechanisms

Understanding the mechanism of a chemical reaction often involves the characterization of its transition state—the highest energy point along the reaction coordinate. Computational chemistry is an invaluable tool for locating and characterizing the geometry and energy of transition states. e3s-conferences.org

While general reaction mechanisms for dienes are well-known (e.g., Diels-Alder reactions, electrophilic additions), no computational studies have been published that specifically characterize the transition states for reactions involving this compound. Such research would provide activation energies and detailed geometries of the transition states, offering a deeper understanding of the reaction kinetics and selectivity.

Prediction of Spectroscopic Parameters for Mechanistic Interpretation

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared spectra). nih.govnih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of reaction products and intermediates, thus aiding in mechanistic interpretation.

There is a lack of published studies that report the computationally predicted spectroscopic parameters for this compound. A computational study in this area would provide theoretical ¹H and ¹³C NMR chemical shifts and vibrational frequencies. This data would be a valuable resource for chemists working with this compound, allowing for more confident interpretation of experimental spectra.

Table 2: Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C (methyl) | Data not available |

This table is presented for illustrative purposes. No published computationally predicted NMR data for this compound could be found.

Polymerization Chemistry of 2 Methylhexa 2,4 Diene

Anionic Polymerization Methodologies

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The suitability of 2-methylhexa-2,4-diene for anionic polymerization would largely depend on the stability of the propagating carbanionic species.

Regioselective Polymerization (e.g., 1,4-Addition)

In the anionic polymerization of conjugated dienes, the monomer can add to the growing polymer chain in several ways, primarily through 1,2-addition or 1,4-addition. For this compound, 1,4-addition would result in a polymer backbone with repeating units containing a double bond between the third and fourth carbon atoms of the original monomer. In contrast, 1,2-addition would lead to a vinyl group as a side chain.

The regioselectivity of anionic diene polymerization is highly influenced by the solvent, counter-ion, and temperature. In non-polar solvents like cyclohexane, with a lithium counter-ion, 1,4-addition is typically favored for dienes like isoprene (B109036) and butadiene. It is reasonable to hypothesize that the anionic polymerization of this compound under similar conditions would also predominantly yield a 1,4-microstructure. The presence of the methyl group at the 2-position could introduce steric hindrance that might further influence the regioselectivity.

For the closely related monomer, 2,4-hexadiene, anionic polymerization has been reported to yield exclusively 2,5-chain units, which is analogous to 1,4-addition. This suggests that the substitution pattern of this compound would likely direct the polymerization towards a similar 1,4-type enchainment.

Stereospecific Polymerization

The double bond in the repeating unit of a 1,4-polydiene can exist in either a cis or trans configuration. The stereochemistry of the polymer is crucial as it dictates the material's physical and mechanical properties. For instance, natural rubber is cis-1,4-polyisoprene, which imparts its characteristic elasticity.

The stereospecificity of anionic polymerization is also dependent on the reaction conditions. For isoprene, a high cis-1,4 content is achieved with lithium initiators in non-polar solvents. It is plausible that the polymerization of this compound could also be controlled to favor a specific stereoisomer under carefully selected conditions, although experimental verification is lacking.

Radical Polymerization of Diene Monomers

Radical polymerization is a versatile method that can be applied to a wide range of vinyl monomers. In the case of conjugated dienes, radical polymerization typically leads to polymers with a mixed microstructure of 1,2- and 1,4-adducts, often with a prevalence of the trans-1,4-isomer due to its thermodynamic stability.

The radical polymerization of this compound would be initiated by a radical species, which would add to the diene to form a resonance-stabilized allylic radical. This radical would then propagate by adding to another monomer molecule. The lack of precise control over the addition mode in conventional radical polymerization would likely result in a polymer with a complex and irregular microstructure.

Characterization of Polymer Microstructure (e.g., Head-to-Tail vs. Head-to-Head Architectures)

The microstructure of a polymer derived from an unsymmetrical diene like this compound can be complex. In addition to the regiochemistry (1,2- vs. 1,4-addition) and stereochemistry (cis vs. trans), the orientation of the monomer units relative to each other needs to be considered. The typical and more stable arrangement is a head-to-tail linkage. A head-to-head or tail-to-tail linkage would be sterically hindered and less likely to occur.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be essential for characterizing the microstructure of poly(this compound). ¹H and ¹³C NMR spectroscopy could provide detailed information about the proportions of 1,2- and 1,4-units, the cis/trans ratio of the 1,4-units, and the presence of any head-to-head or tail-to-tail linkages.

Table 1: Potential Microstructures of Poly(this compound)

| Addition Mode | Isomer | Linkage |

|---|---|---|

| 1,4-addition | cis | Head-to-Tail |

| 1,4-addition | trans | Head-to-Tail |

| 1,2-addition | - | Head-to-Tail |

Controlled Polymerization Techniques for Diene-Based Macromolecules

Controlled or "living" polymerization techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. Anionic polymerization, when carried out under stringent conditions, is a living polymerization method.

Other controlled polymerization methods, such as controlled radical polymerization (CRP) techniques (e.g., ATRP, RAFT, NMP), could potentially be applied to this compound. These methods have been successfully used for the controlled polymerization of various monomers, including some dienes. The application of CRP to this compound would allow for the synthesis of well-defined polymers and copolymers with novel properties. However, the development of suitable catalyst systems and reaction conditions would be a necessary area of research.

Chemical Derivatives and Advanced Functionalization of the 2 Methylhexa 2,4 Diene Scaffold

Synthesis of Complex Polycyclic and Heterocyclic Structures from 2-Methylhexa-2,4-diene

The inherent reactivity of the diene system in this compound, particularly its ability to participate in pericyclic reactions, makes it a valuable precursor for the synthesis of cyclic and polycyclic frameworks. The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone in this regard, enabling the formation of six-membered rings with a high degree of stereocontrol. wikipedia.orgmychemblog.com

The dienophile's nature dictates the resulting structure. For instance, reaction with cyclic dienophiles can lead to the formation of bridged bicyclic systems. chemistrysteps.com The stereochemistry of the resulting adducts is governed by the principles of the Diels-Alder reaction, with the endo product often being the kinetically favored isomer. pressbooks.pub

Furthermore, hetero-Diels-Alder reactions, where the dienophile contains one or more heteroatoms, open pathways to a variety of heterocyclic compounds. wikipedia.org For example, the reaction of this compound with dienophiles containing nitrogen or oxygen atoms can lead to the formation of pyridazine (B1198779) or pyran-type heterocyclic structures, respectively. The synthesis of pyridazines, for instance, can be achieved through the reaction of dienes with azo compounds. nih.govorganic-chemistry.orgliberty.edunih.govwikipedia.org Similarly, the reaction with carbonyl compounds or other oxygen-containing dienophiles can yield various oxygen-containing heterocycles. The synthesis of thiophene (B33073) derivatives from dienes can also be accomplished through various synthetic routes, often involving the introduction of a sulfur source. nih.govderpharmachemica.comorganic-chemistry.orgresearchgate.net

Below is a table summarizing representative cycloaddition reactions involving diene systems analogous to this compound:

| Diene | Dienophile | Reaction Type | Product Class | Reference |

| Conjugated Diene | Alkene | Diels-Alder | Cyclohexene Derivative | wikipedia.org |

| Conjugated Diene | Alkyne | Diels-Alder | Cyclohexa-1,4-diene Derivative | mychemblog.com |

| Conjugated Diene | Azo Compound | Hetero-Diels-Alder | Tetrahydropyridazine Derivative | organic-chemistry.org |

| Conjugated Diene | Carbonyl Compound | Hetero-Diels-Alder | Dihydropyran Derivative | wikipedia.org |

| Conjugated Diene | Thio-carbonyl Compound | Hetero-Diels-Alder | Dihydrothiopyran Derivative | derpharmachemica.com |

Derivatization for Specific Research Probes and Ligand Design

The functionalization of the this compound scaffold can be tailored to produce molecules with specific properties suitable for use as research probes and ligands in various chemical and biological studies.

Fluorescent Probes: By incorporating fluorogenic moieties into the molecular structure derived from this compound, it is possible to design fluorescent probes. The synthesis of such probes often involves multi-step reaction sequences where the diene-derived core provides a specific three-dimensional structure. The photophysical properties of these probes can be tuned by modifying the substituents on the core structure. rsc.orgnih.govmdpi.commdpi.comrsc.org

Ligand Design for Catalysis: The carbon skeleton derived from this compound can serve as a backbone for the synthesis of novel ligands for transition metal catalysis. The stereochemistry of the cyclic framework, established through reactions like the Diels-Alder reaction, can be exploited to create chiral ligands that can induce asymmetry in catalytic transformations. The synthesis of such ligands may involve the introduction of coordinating atoms like phosphorus, nitrogen, or oxygen onto the diene-derived scaffold. uwindsor.ca

The following table provides examples of how diene-derived structures can be functionalized for specific applications:

| Application | Functionalization Strategy | Key Features |

| Fluorescent Probes | Attachment of a fluorophore to a diene-derived cyclic system. | The rigid cyclic structure can enhance fluorescence quantum yield and provide a scaffold for targeted delivery. |

| Chiral Ligands | Introduction of phosphine (B1218219) or amine groups onto a stereochemically defined bicyclic core. | The defined stereochemistry of the ligand can lead to high enantioselectivity in catalytic reactions. |

Generation of Specialty Chemicals and Intermediates from Diene Precursors

The chemical transformations of this compound are not limited to the formation of complex cyclic systems but also extend to the synthesis of valuable specialty chemicals and industrial intermediates.

Bioactive Compounds: The structural motifs accessible from this compound are found in a variety of biologically active natural products and synthetic compounds. nih.govmdpi.com Therefore, derivatives of this diene can serve as key intermediates in the total synthesis of complex bioactive molecules.

Materials Science: The polymerization of this compound or its derivatives can lead to the formation of specialty polymers with unique properties. The presence of the double bonds in the polymer backbone allows for further cross-linking or functionalization, leading to materials with tailored thermal and mechanical properties. uwindsor.ca

Intermediates for Agrochemicals and Pharmaceuticals: The heterocyclic and carbocyclic structures derived from this compound are common scaffolds in many agrochemicals and pharmaceuticals. wikipedia.org For example, pyridazine derivatives are known to exhibit herbicidal and pharmaceutical activities. nih.gov

A summary of potential applications for derivatives of this compound is presented in the table below:

| Product Category | Synthetic Approach | Potential Application |

| Pharmaceutical Intermediates | Diels-Alder followed by functional group manipulation | Synthesis of complex drug molecules |

| Specialty Polymers | Catalytic polymerization | Development of advanced materials with specific properties |

| Agrochemicals | Hetero-Diels-Alder reaction | Synthesis of herbicides and fungicides |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Methylhexa-2,4-diene, and how do reaction conditions influence stereochemical outcomes?

- Methodology :

- Diels-Alder Reaction : Use (2E,4E)-hexa-2,4-diene with dienophiles like maleic anhydride under thermal or catalytic conditions to generate bicyclic adducts. Stereochemical control requires careful selection of diene geometry (e.g., cis vs. trans isomers) and solvent polarity .

- Isomer-Specific Synthesis : Employ palladium-catalyzed cross-coupling or Wittig reactions for regioselective alkylation, ensuring characterization via -NMR to confirm double-bond geometry .

- Data Table :

| Method | Yield (%) | Major Isomer | Key Characterization Tool |

|---|---|---|---|

| Diels-Alder | 75–85 | Endo product | -NMR, IR |

| Wittig Reaction | 60–70 | (2E,4E) | GC-MS, Polarimetry |

Q. How can researchers characterize the electronic structure and reactivity of this compound?

- Methodology :

- Computational Analysis : Use DFT (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps and predict regioselectivity in cycloadditions. Compare with experimental UV-Vis spectra for validation .

- Kinetic Studies : Measure ozonolysis rates (e.g., ) to assess electron density at double bonds. Note discrepancies between cis/trans isomers (e.g., trans isomers react 3× faster with ozone) .

Advanced Research Questions

Q. How do stereochemical discrepancies in this compound derivatives affect mechanistic interpretations of Diels-Alder reactions?

- Methodology :

- Isotopic Labeling : Introduce -labels at terminal carbons to track bond formation in adducts. Use --HSQC NMR for spatial resolution .

- Transition-State Analysis : Apply QM/MM simulations to model endo vs. exo preferences. Correlate with X-ray crystallography data of adducts to resolve conflicting stereochemical assignments .

- Data Contradiction Example :

- Conflict : Computational models predict exo preference for (2E,4Z)-isomers, but experimental data show endo dominance.

- Resolution : Re-evaluate solvent effects (e.g., entropy contributions in polar aprotic solvents) and refine force fields in simulations .

Q. What strategies resolve contradictions in kinetic data for this compound ozonolysis across different studies?

- Methodology :

-

Meta-Analysis : Aggregate published values (e.g., from [4]) and apply statistical weighting for isomer-specific reactivity. Use Arrhenius plots to identify outliers due to temperature calibration errors .

Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04

-

Experimental Validation : Replicate disputed conditions (e.g., gas-phase vs. solution-phase ozonolysis) using cavity ring-down spectroscopy (CRDS) for real-time monitoring .

- Data Table :

| Isomer | (cm³/molecule/s) | Study Source | Notes |

|---|---|---|---|

| (2E,4E) | [4] | Gas-phase, no catalyst | |

| (2Z,4E) | [4] | Adjusted for humidity |

Q. How can this compound serve as a model system for studying non-covalent interactions in conjugated dienes?

- Methodology :

- Cryogenic Spectroscopy : Trap the compound in argon matrices at 10 K and analyze IR shifts to quantify π-π stacking or van der Waals interactions .

- Single-Molecule Studies : Use AFM or STM to probe surface adsorption patterns on metal substrates (e.g., Au(111)), correlating with DFT-predicted charge distribution .

Methodological Best Practices

- Data Reproducibility : Document solvent purity (e.g., HPLC-grade), reaction vessel material (glass vs. PTFE), and humidity controls to minimize variability in kinetic studies .

- Ethical Reporting : Disclose computational parameters (basis sets, convergence criteria) and raw spectral data in supplementary materials to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.